N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide
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Overview
Description
N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with appropriate reagents to form the thiadiazole ring. One common method includes the cyclization of the hydrazide with carbon disulfide and subsequent reaction with an alkylating agent to introduce the propanamide group.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Thiadiazole derivatives have shown promise in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
- N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine
- N-methyl-3-hydroxy-3-(2-thienyl)propionamide
Uniqueness
N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3OS2 |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C9H9N3OS2/c1-2-7(13)10-9-11-8(12-15-9)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,11,12,13) |
InChI Key |
RFHIHSIPWNEWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=NS1)C2=CC=CS2 |
Origin of Product |
United States |
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